
2-(吲哚-4-基氧基)乙酸乙酯
概述
描述
Ethyl 2-(indolin-4-yloxy)acetate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
科学研究应用
Ethyl 2-(indolin-4-yloxy)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases and disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
Ethyl 2-(indolin-4-yloxy)acetate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, including Ethyl 2-(indolin-4-yloxy)acetate, can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Result of Action
Indole derivatives are known to exhibit various biological activities, which suggest that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
Ethyl 2-(indolin-4-yloxy)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . Additionally, Ethyl 2-(indolin-4-yloxy)acetate can bind to specific receptors on cell membranes, modulating signal transduction pathways and affecting cellular responses .
Cellular Effects
Ethyl 2-(indolin-4-yloxy)acetate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Ethyl 2-(indolin-4-yloxy)acetate can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, it can modulate the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-(indolin-4-yloxy)acetate involves its interaction with biomolecules at the molecular level. It can bind to enzymes, inhibiting or activating their activity, which in turn affects various biochemical pathways . Additionally, Ethyl 2-(indolin-4-yloxy)acetate can interact with transcription factors, influencing gene expression and altering cellular functions . These interactions contribute to the compound’s overall effects on cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(indolin-4-yloxy)acetate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that Ethyl 2-(indolin-4-yloxy)acetate remains stable under specific conditions, maintaining its biochemical activity for extended periods . Over time, it may undergo degradation, leading to changes in its efficacy and potency . Long-term studies have shown that Ethyl 2-(indolin-4-yloxy)acetate can have sustained effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Ethyl 2-(indolin-4-yloxy)acetate vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on cellular function and metabolic processes . At higher doses, Ethyl 2-(indolin-4-yloxy)acetate can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Ethyl 2-(indolin-4-yloxy)acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence the activity of key metabolic enzymes, such as cytochrome P450, which play a crucial role in the metabolism of drugs and other compounds . Additionally, Ethyl 2-(indolin-4-yloxy)acetate can affect the levels of specific metabolites, thereby modulating cellular energy production and utilization .
Transport and Distribution
The transport and distribution of Ethyl 2-(indolin-4-yloxy)acetate within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Ethyl 2-(indolin-4-yloxy)acetate can also interact with binding proteins, influencing its localization and accumulation within specific tissues . These transport and distribution mechanisms play a crucial role in determining the compound’s overall efficacy and bioavailability.
Subcellular Localization
Ethyl 2-(indolin-4-yloxy)acetate exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects . Additionally, post-translational modifications and targeting signals can direct Ethyl 2-(indolin-4-yloxy)acetate to specific organelles, influencing its activity and interactions with other biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(indolin-4-yloxy)acetate typically involves the reaction of indole derivatives with ethyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production methods for ethyl 2-(indolin-4-yloxy)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis .
化学反应分析
Types of Reactions
Ethyl 2-(indolin-4-yloxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various halogenated or nitrated indole derivatives .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in agriculture.
Uniqueness
Ethyl 2-(indolin-4-yloxy)acetate is unique due to its specific structural features and the presence of the ethyl ester group, which can influence its reactivity and biological activity.
属性
IUPAC Name |
ethyl 2-(2,3-dihydro-1H-indol-4-yloxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-15-12(14)8-16-11-5-3-4-10-9(11)6-7-13-10/h3-5,13H,2,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXHIDHBBYHEBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

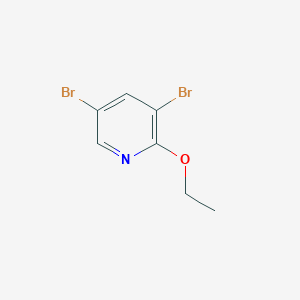
![3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol](/img/structure/B1415088.png)
![[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid](/img/structure/B1415091.png)


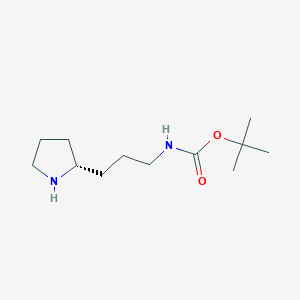

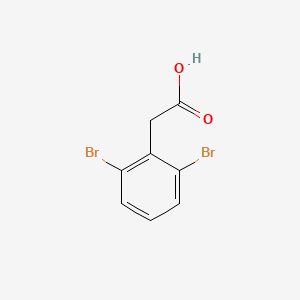
![9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid](/img/structure/B1415099.png)
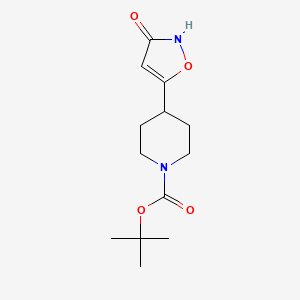
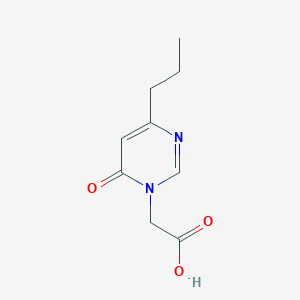
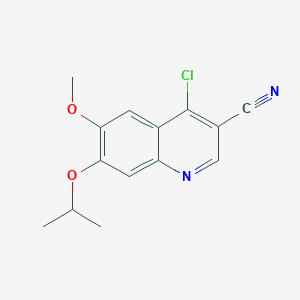
![Methyl 2-[8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate](/img/structure/B1415103.png)
